molecular formula C24H22ClN3O2 B4217359 N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

Cat. No.: B4217359
M. Wt: 419.9 g/mol
InChI Key: MWCNTAKAGXRMKX-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole core can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    Mebendazole: An antiparasitic drug with a benzimidazole core.

    Albendazole: Another antiparasitic agent with a similar structure.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to the specific substitutions on the benzimidazole core, which confer distinct biological activities and potential therapeutic applications. The presence of the chlorophenyl and isopropylphenoxy groups may enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2/c1-15(2)16-7-10-18(11-8-16)30-14-23(29)26-22-13-17(9-12-19(22)25)24-27-20-5-3-4-6-21(20)28-24/h3-13,15H,14H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCNTAKAGXRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
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N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE

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